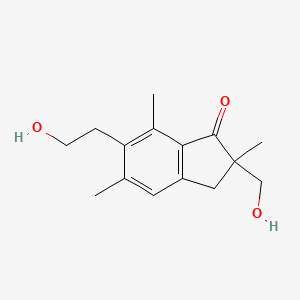![molecular formula C7H13N3O2S B15217664 N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide CAS No. 875477-66-0](/img/structure/B15217664.png)
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-oxoimidazolidine with ethylamine, followed by the introduction of a mercapto group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The mercapto group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interact with nucleic acids, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: This compound has a similar imidazolidine core but differs in its functional groups, leading to different chemical properties and applications.
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acetamide:
The uniqueness of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide lies in its combination of sulfur and nitrogen atoms, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
875477-66-0 |
|---|---|
Fórmula molecular |
C7H13N3O2S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C7H13N3O2S/c11-6(5-13)8-1-3-10-4-2-9-7(10)12/h13H,1-5H2,(H,8,11)(H,9,12) |
Clave InChI |
RKCNGYTUPUMUTF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)CCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid](/img/structure/B15217582.png)
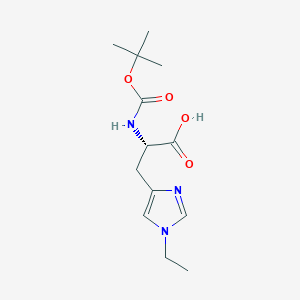
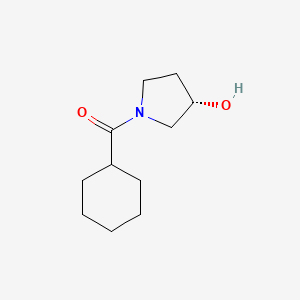
![N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide](/img/structure/B15217604.png)

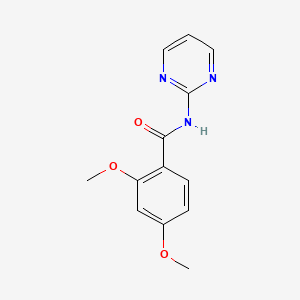
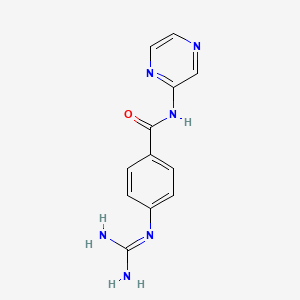

![1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
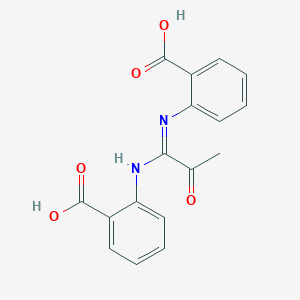
![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)
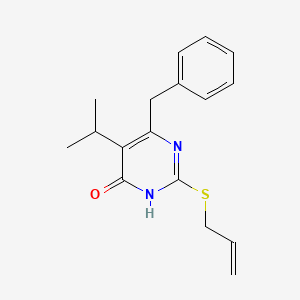
![2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid](/img/structure/B15217670.png)
